Isoxathion

Description

Historical Context of Isoxathion Development and Application

This compound was first reported in 1970 and subsequently introduced in Japan in 1972 by Sankyo Co. herts.ac.ukkahaku.go.jp. It was commercialized under the trade name Karphos herts.ac.ukkahaku.go.jp. From its inception, this compound has been recognized as an effective insecticide, widely applied to control a variety of sucking and chewing insects herts.ac.uk. Its applications primarily target pests on fruit, vegetable plants, and ornamentals herts.ac.ukkahaku.go.jp. Despite the passage of time, this compound continues to be utilized due to its broad effectiveness against a range of insect pests kahaku.go.jp.

Evolution of Research Focus on this compound

Initial research on this compound predominantly focused on its efficacy and application as an insecticide herts.ac.ukkahaku.go.jp. A key aspect of understanding its insecticidal action is its role as an acetylcholinesterase (AChE) inhibitor, a mechanism that has been well-established in scientific literature herts.ac.ukebi.ac.uk. Over time, the research focus has broadened to include the compound's behavior in various environments, such as degradation studies, including its presence and reduction during food processing acs.org. Furthermore, the regulatory status of this compound in different regions, such as its approval status in the EU and its expired inclusion under GB COPR, indicates ongoing assessments related to its environmental impact and the potential for research into alternative pest management strategies or its environmental fate herts.ac.uk. The broader landscape of pesticide research also highlights an evolving emphasis on identifying highly hazardous pesticides and developing more sustainable approaches to pest control pan-international.org.

Classification and Chemical Grouping of this compound

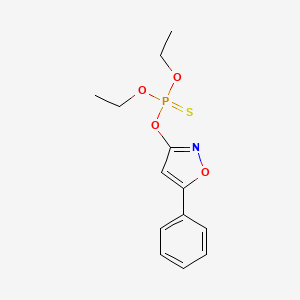

This compound is characterized by the molecular formula C₁₃H₁₆NO₄PS herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov. It has a molecular mass of 313.31 g/mol herts.ac.ukwikipedia.orglilab-ecust.cn. In its pure form, this compound appears as a yellowish or pale yellow liquid wikipedia.orglilab-ecust.cn.

As a pesticide, this compound is classified specifically as an insecticide herts.ac.uklilab-ecust.cn. It belongs to the broader substance groups of organophosphate insecticides and organothiophosphate insecticides herts.ac.ukebi.ac.uklilab-ecust.cn. More precisely, it is identified as an isoxazole (B147169) organothiophosphate insecticide wikipedia.orglilab-ecust.cn. Its mode of action involves both contact and stomach activity, functioning primarily as an acetylcholinesterase (AChE) inhibitor herts.ac.ukebi.ac.uklilab-ecust.cn. The compound is registered under CAS Number 18854-01-8 herts.ac.ukwikipedia.orglilab-ecust.cnlgcstandards.com and has a PubChem CID of 29307 herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov. Its IUPAC name is O,O-diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate (B77711) herts.ac.ukwikipedia.org.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆NO₄PS | herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov |

| Molecular Mass | 313.31 g/mol | herts.ac.ukwikipedia.orglilab-ecust.cn |

| Appearance | Yellowish liquid / Pale yellow liquid | wikipedia.orglilab-ecust.cn |

| CAS Number | 18854-01-8 | herts.ac.ukwikipedia.orglilab-ecust.cnlgcstandards.com |

| PubChem CID | 29307 | herts.ac.ukwikipedia.orglilab-ecust.cnuni.lunih.gov |

| IUPAC Name | O,O-diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate | herts.ac.ukwikipedia.org |

Table 2: Classification and Action of this compound

| Classification Type | Detail | Source |

| Pesticide Type | Insecticide | herts.ac.uklilab-ecust.cn |

| Substance Groups | Organophosphate insecticide, Organothiophosphate insecticide | herts.ac.ukebi.ac.uklilab-ecust.cn |

| Specific Grouping | Isoxazole organothiophosphate insecticide | wikipedia.orglilab-ecust.cn |

| Mode of Action | Contact and stomach action | herts.ac.uklilab-ecust.cn |

| Biochemical Action | Acetylcholinesterase (AChE) inhibitor | herts.ac.ukebi.ac.uklilab-ecust.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO4PS/c1-3-15-19(20,16-4-2)18-13-10-12(17-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMSCIWHRZJSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042080 | |

| Record name | Isoxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; [HSDB] | |

| Record name | Isoxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

160 °C/0.15 mmHg | |

| Record name | ISOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in organic solvents., In water, 1.9 mg/l @ 25 °C | |

| Record name | ISOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000222 [mmHg] | |

| Record name | Isoxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellowish liquid | |

CAS No. |

18854-01-8 | |

| Record name | Isoxathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18854-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxathion [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018854018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-5-phenylisoxazol-3-ylphosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRA3YFG6CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Transport of Isoxathion

Soil Dynamics and Persistence of Isoxathion

This compound's persistence and degradation in soil are significantly affected by the soil type and its moisture content, undergoing biodegradation into a range of products. wikipedia.orgnih.govnih.gov

Influence of Soil Type and Moisture Content on Persistence

Studies on the persistence and degradation of 14C-labeled this compound in various soil types under laboratory conditions have demonstrated that its half-life is influenced by both soil type and moisture content. In non-flooded soil models, the approximate half-life of this compound at a 30 ppmw dose level ranged from 15 to 40 days. Conversely, in flooded soil models, this compound exhibited a much faster disappearance rate. wikipedia.orgnih.govnih.gov

Table 1: Influence of Soil Conditions on this compound Half-Life

| Soil Condition | Approximate Half-Life (days) |

| Non-flooded | 15 - 40 |

| Flooded | Much faster disappearance |

Adsorption and Desorption Characteristics in Soil Matrices

This compound undergoes adsorption and desorption processes within soil matrices. Generally, the adsorption of organic chemicals to soil and soil colloids is a significant interface mass-transfer process, influenced by the physicochemical properties of the pesticide, solid and liquid phase properties, and climatic conditions. researchgate.net While specific quantitative adsorption and desorption characteristics for this compound were not detailed in the provided search results beyond general statements, it is known that such processes determine the partitioning of pesticides between the solid and solution phases, influencing their mobility in the soil profile. researchgate.netuni.lu

Metabolite Adsorption in Soil

This compound undergoes biodegradation in soil, leading to the formation of several products, with a concomitant release of 14CO2. wikipedia.orgnih.gov Unequivocally identified metabolites include 3-hydroxy-5-phenylisoxazole, 5-phenyl-4-oxazolin-2-one, benzoylacetamide, and benzoic acid. wikipedia.orgnih.gov Additionally, tentatively identified minor products include the oxon derivative of this compound, 3-methoxy-5-phenylisoxazole, 2-methyl-5-phenyl-4-isoxazolin-3-one, 2-acetyl-5-phenyl-4-isoxazolin-3-one, 2,5-diphenylpyrazine, and acetophenone (B1666503). wikipedia.orgnih.gov Notably, 3-hydroxy-5-phenylisoxazole, which is an initial metabolite or hydrolyzate of this compound, was found to be adsorbed to soil to a significantly greater extent than the parent compound, this compound. wikipedia.orgnih.govnih.gov This increased adsorption of the metabolite contributes to the rapid disappearance of its fungicidal activity in soil. wikipedia.orgnih.gov None of the major degradation products of this compound were found to be persistent in soils. nih.govnih.gov

Aquatic Environmental Behavior of this compound

Hydrolytic Stability and Degradation in Aqueous Systems

While hydrolysis is a significant degradation pathway for many pesticides in aquatic environments, influenced by factors such as pH, temperature, and the presence of mineral components clemson.edu, specific kinetic data (e.g., half-lives at different pH values) for this compound's hydrolytic stability in aqueous systems were not found in the provided search results. General information suggests that the rate of hydrolysis can be pH-dependent, with alkaline conditions often accelerating degradation for organophosphates. medicinesfaq.com The hydrolysis by-products are typically more polar and less toxic than the parent compounds, leading to reduced persistence in soil surface and less leaching into groundwater. clemson.edu

Photolytic Degradation Pathways in Water

Photolytic degradation, involving the breakdown of compounds by direct irradiation or reaction with photosensitive species, is another important pathway for pesticides in water. uni.luchemicalbook.com However, specific detailed research findings or identified photolytic degradation pathways and kinetics for this compound in aqueous systems were not available in the provided search results. Photodegradation can occur through direct photolysis, where pesticides absorb UV light and undergo chemical reactions, or indirect photolysis, involving reactions with intermediates generated by photolytic means. chemicalbook.comnih.gov The efficiency of photodegradation can be influenced by the presence of components in natural water, such as natural organic matter. chemicalbook.com

Adsorption to Particulate Matter in Aquatic Environments

The adsorption of this compound and its metabolites to particulate matter plays a significant role in its environmental fate. While this compound itself exhibits a water solubility of 1.9 mg/l at 25 °C and a logP (n-octanol and water partition coefficient) of 3.88 at pH 6.3, indicating a moderate affinity for organic phases, its primary metabolite, 3-hydroxy-5-phenylisoxazole, demonstrates a significantly greater adsorption to soil compared to the parent compound nih.govnih.gov. This increased adsorption of the metabolite can influence its persistence and transport in the environment. Generally, the binding of pesticide molecules to soil particles or organic matter reduces their mobility through runoff or leaching. Factors that enhance adsorption include a high adsorption coefficient, low solubility, and high content of clay or organic matter in soils uni.lu. The movement of pesticides, whether dissolved in water or adsorbed to particulate matter, can occur through percolating water nih.gov. Furthermore, environmental pollutants, including chemicals, can adsorb onto snow, which subsequently introduces them into surface water upon melting nih.gov.

Atmospheric Fate and Volatilization Research

The atmospheric fate of this compound, as an isoxazole (B147169) organothiophosphate insecticide, involves processes such as volatilization and subsequent atmospheric degradation wikipedia.orgenergy.gov. The release of isoxazole-based pesticides into the environment, particularly into the troposphere, is significantly influenced by volatilization from treated surfaces during and after application energy.gov. Volatilization is the transformation of a substance from a liquid or solid phase into a gas uni.lu.

Key physical properties influencing volatilization include vapor pressure and Henry's constant. This compound has a vapor pressure of less than 0.133 mPa at 25 °C and a calculated Henry's constant of less than 2.19 × 10^-2 Pa m^3 mol^-1 nih.gov. While a low vapor pressure generally suggests limited volatilization, the broader class of isoxazole pesticides is noted for volatilization as an important input into the atmosphere energy.gov. Research on the atmospheric degradation of isoxazole fungicides indicates the formation of both gas-phase and particulate products energy.gov. Conditions that increase the likelihood of volatilization include high vapor pressure, elevated temperatures during application, relatively low humidity, and light air movement uni.lu.

Environmental Distribution and Compartmentalization

The environmental distribution and compartmentalization of this compound are governed by a complex interplay of transfer and degradation processes fishersci.ca. As a systemic insecticide, this compound is absorbed by plants and distributed throughout their tissues following application uni.lu.

In soil, this compound undergoes degradation, with reported half-lives (DT50) varying depending on conditions. Studies indicate a DT50 in soil ranging from 3 to 7 days nih.gov. In non-flooded soil models, the half-life at a 30 ppmw dose level ranged from approximately 15 to 40 days, while its disappearance was significantly faster in flooded models nih.govuni.lu. Soil type and moisture content are influential factors in its persistence and degradation nih.govuni.lu. This compound is known to be unstable in alkaline conditions and decomposes at 160 °C nih.gov.

This compound is classified as very toxic to aquatic life with long-lasting effects nih.govgoogleapis.com. Its potential for bioaccumulation is not extensively documented in the provided data, with some sources indicating a lack of specific data for this product nih.gov.

Modeling and Predictive Studies of Environmental Fate

Environmental fate models are crucial tools for understanding how chemical compounds like this compound move and transform within various environmental compartments vulcanchem.com. These models integrate processes such as persistence in air, water, and soil, reactivity and degradation, migration in groundwater, removal from effluents, and bioaccumulation in aquatic or terrestrial organisms vulcanchem.com.

The application of environmental fate models is integral to environmental risk assessment, enabling the prediction of long-term environmental impacts of applied substances vulcanchem.com. In the European Union, pesticide leaching models are routinely employed as part of the environmental fate assessment for pesticides and their transformation products during the registration process wikipedia.org.

The FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) initiative has established procedures for estimating the concentrations of plant protection products and their metabolites across various environmental compartments, including groundwater, surface water, soil, sediment, and air fishersci.ca. Degradation rates are recognized as one of the most critical parameters in these environmental assessments fishersci.ca. Advanced modeling approaches suggest integrating Quantitative Structure-Properties Relationship (QSPR) models, transformation product (TP) pathway prediction models, and environmental fate models to achieve a comprehensive and largely automated assessment of both parent compounds and their transformation products for regulatory purposes wikipedia.org. These models can operate across diverse spatial scales, from soil columns to entire river basins, and at temporal resolutions ranging from minutes to days wikipedia.org. Predictive models are actively used for environmental fate and transport assessments fishersci.no.

Interactive Data Tables

Table 1: Key Physical-Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H16NO4PS | wikipedia.orgnih.gov |

| Molar Mass | 313.31 g/mol | wikipedia.orgnih.gov |

| Appearance | Pale yellow liquid, ester-like odor | nih.gov |

| Density | c. 1.23 | nih.gov |

| Vapor Pressure | <0.133 mPa (25 °C) | nih.gov |

| Henry Constant | <2.19 × 10^-2 Pa m^3 mol^-1 (calc.) | nih.gov |

| logP (n-octanol/water) | 3.88 (pH 6.3) | nih.gov |

| Water Solubility | 1.9 mg/l (25 °C) | nih.gov |

| Stability | Unstable to alkalis; Decomposes at 160 °C | nih.gov |

Table 2: Degradation Half-Lives of this compound in Soil

| Environment Type | Half-Life (DT50) | Reference |

| Soil (general) | 3-7 days | nih.gov |

| Non-flooded soil | 15-40 days | nih.govuni.lu |

| Flooded soil | Much faster | nih.govuni.lu |

Biodegradation and Biotransformation of Isoxathion

Metabolite Identification and Further Biotransformation

The metabolic breakdown of Isoxathion primarily involves the cleavage of its phosphorothioate (B77711) ester bond, followed by transformations of the resulting isoxazole (B147169) moiety, including ring opening and conjugation pathways.

Cleavage of P-O-Isoxazole Bond

A primary step in the biotransformation of this compound involves the hydrolytic cleavage of the P-O-isoxazole bond. This reaction yields 3-hydroxy-5-phenylisoxazole as a key initial metabolite nih.gov. This hydrolysis can occur in plant tissues upon absorption of this compound nih.gov. In soils, 3-hydroxy-5-phenylisoxazole is also identified as an initial hydrolyzate nih.gov. The enzymatic hydrolysis of organophosphorus compounds, such as this compound, often involves phosphotriesterases, which cleave the bond between the phosphorus atom and the leaving group (in this case, the isoxazole moiety), leading to more polar and less toxic metabolites googleapis.com.

Isoxazole Ring Opening and Subsequent Metabolites

Following the initial P-O-isoxazole bond cleavage, the 3-hydroxy-5-phenylisoxazole metabolite undergoes further transformations. In plant tissues, 3-hydroxy-5-phenylisoxazole is rapidly converted into various water-soluble compounds nih.gov. Major metabolites identified in plants include 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole, 2-(β-d-glucopyranosyl)-5-phenyl-4-isoxazolin-3-one, and 2-(β-d-glucopyranosyl)-5-p-hydroxyphenyl-4-isoxazolin-3-one nih.gov. A minor metabolic pathway involving the reductive cleavage of the isoxazole ring to form benzoic acid has also been noted, though its contribution is considered negligible nih.gov.

In soils, the degradation of this compound leads to a diverse array of products. Unequivocally identified metabolites include 3-hydroxy-5-phenylisoxazole, 5-phenyl-4-oxazolin-2-one, benzoylacetamide, and benzoic acid nih.gov. Additionally, several minor products have been tentatively identified, such as the oxon derivative of this compound, 3-methoxy-5-phenylisoxazole, 2-methyl-5-phenyl-4-isoxazolin-3-one, 2-acetyl-5-phenyl-4-isoxazolin-3-one, 2,5-diphenylpyrazine, and acetophenone (B1666503) nih.gov. These major products are generally not persistent in soils nih.gov. The isoxazole ring itself, while possessing aromatic characteristics, contains a weak nitrogen-oxygen bond susceptible to cleavage under certain conditions, particularly reductive or basic environments, yielding β-aminoenones nih.govuni.lu.

Here is a summary of key metabolites identified:

| Metabolite Name | Biological System | Identification Status | PubChem CID |

| 3-hydroxy-5-phenylisoxazole | Plants, Soils | Unequivocally Identified | 165415 [A, 25] |

| 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole | Plants | Major Metabolite | Not readily available |

| 2-(β-d-glucopyranosyl)-5-phenyl-4-isoxazolin-3-one | Plants | Major Metabolite | Not readily available |

| 2-(β-d-glucopyranosyl)-5-p-hydroxyphenyl-4-isoxazolin-3-one | Plants | Major Metabolite | Not readily available |

| 5-phenyl-4-oxazolin-2-one | Soils | Unequivocally Identified | 118669 uni.lu |

| Benzoylacetamide | Soils | Unequivocally Identified | 2784088 [B, 11] |

| Benzoic acid | Plants (minor), Soils | Unequivocally Identified | 243 [C, 9, 10, 12] |

| Oxon derivative of this compound | Soils | Tentatively Identified | 154897 nih.gov |

| 3-methoxy-5-phenylisoxazole | Soils | Tentatively Identified | Not readily available |

| 2-methyl-5-phenyl-4-isoxazolin-3-one | Soils | Tentatively Identified | Not readily available |

| 2-acetyl-5-phenyl-4-isoxazolin-3-one | Soils | Tentatively Identified | Not readily available |

| 2,5-diphenylpyrazine | Soils | Tentatively Identified | 220958 [D, 15, 17] |

| Acetophenone | Soils | Tentatively Identified | 7410 [E, 1, 6] |

Conjugation Pathways in Biological Systems

Conjugation reactions represent a crucial phase in the biotransformation of this compound metabolites, typically leading to the formation of more water-soluble and excretable compounds. In plants, the initial metabolite, 3-hydroxy-5-phenylisoxazole, is rapidly converted into water-soluble conjugates, notably glucopyranosyl derivatives nih.gov. More broadly, common conjugation pathways for phenols and hydroxylated heterocycles in plants involve the production of glucosides nih.gov. In mammals, similar conjugation processes can occur, leading to the formation of glucuronides, and in birds and mammals, sulfates are also common conjugates nih.gov. Additionally, conjugation with glutathione (B108866) and its catabolized products has been identified as a pathway nih.gov. These conjugation reactions often follow the primary metabolic processes, facilitating the elimination of the phosphorus-containing residue chemicalbook.com.

Factors Influencing Biodegradation Rates

The rate and extent of this compound biodegradation are influenced by a complex interplay of environmental and biological factors.

Environmental Factors:

Soil Type and Moisture Content: The persistence and degradation rate of this compound in soils are significantly influenced by soil type and moisture content. For instance, this compound has been observed to disappear much faster in flooded soil conditions compared to non-flooded models nih.gov. Soil properties such as structure, organic matter content, and porosity also play a critical role, affecting the adsorption and absorption of the pesticide, which in turn impacts its bioavailability to microorganisms wikipedia.orgfishersci.nonih.govnih.gov.

Temperature: Temperature is a key environmental factor that directly affects microbial activity and, consequently, biodegradation rates. Warmer temperatures generally accelerate biodegradation due to increased microbial metabolic rates, while extremely cold conditions can slow down or halt the process fishersci.nonih.govenergy.govmitoproteome.org.

pH: Soil pH is a critical determinant of microbial degradation efficiency, influencing microbial diversity, abundance, and enzymatic activity wikipedia.orgfishersci.nonih.govnih.govnih.gov. Optimal pH ranges for biological enzyme-catalyzed degradation reactions are typically between 6.5 and 8.5 wikipedia.org.

Oxygen Availability (Aeration/Redox Potential): The presence or absence of oxygen significantly impacts biodegradation. Aerobic conditions, where oxygen is readily available, generally lead to faster degradation by aerobic microorganisms. Conversely, anaerobic conditions, characterized by limited oxygen, can result in slower biodegradation wikipedia.orgnih.govenergy.gov.

Nutrient Availability: The availability of essential nutrients in the environment is crucial for microbial growth and activity, thereby influencing the efficiency of biodegradation wikipedia.orgmitoproteome.org.

Biological Factors:

Microbial Activity and Population: Microorganisms, including bacteria, fungi, and algae, are the primary agents of biodegradation nih.govenergy.govmitoproteome.org. The abundance, diversity, and metabolic capabilities of the microbial community in a given environment directly impact the rate at which this compound and its metabolites are broken down fishersci.nonih.govenergy.govmitoproteome.org. The affinity of the contaminant to specific microbial enzymes also contributes to the rate of metabolism wikipedia.org.

Concentration of Contaminant: The initial concentration of this compound in the environment can influence its degradation rate, as it affects the availability of the compound for microbial uptake and enzymatic action wikipedia.org.

Frequency of Application: Repeated applications of organophosphorus pesticides like this compound can lead to accelerated microbial degradation. This phenomenon occurs due to the selection and buildup of microbial populations specifically adapted to degrade the chemical, potentially reducing the pesticide's effectiveness over time nih.govnih.gov.

Bioavailability: The extent to which this compound is available to microorganisms for degradation is crucial. Factors such as adsorption to soil particles can reduce bioavailability, thereby slowing down the breakdown process wikipedia.orgnih.gov.

Ecotoxicology of Isoxathion and Its Metabolites

Toxicity to Non-Target Organisms

Isoxathion poses a high ecotoxicological alert due to its significant toxicity to various non-target organisms, including birds, aquatic invertebrates, and bees herts.ac.uk. Organophosphorus pesticides, in general, are known to inhibit acetylcholinesterase activity in aquatic and terrestrial organisms, potentially leading to respiratory, reproductive, and nervous system abnormalities researchgate.netmdpi.com.

This compound is highly toxic to aquatic life lgcstandards.comlgcstandards.comchemservice.comaccustandard.com. Research findings indicate a high acute ecotoxicity for aquatic invertebrates, particularly Daphnia pulex, and moderate toxicity for temperate freshwater fish herts.ac.uk.

Table 1: Acute Aquatic Ecotoxicity of this compound

| Organism Type | Species | Study Time | Dose Type | Value (mg/L) | Interpretation herts.ac.uk | Source agropages.comlilab-ecust.cnherts.ac.uk |

| Temperate Freshwater Fish | Carp | 48 hour | LC₅₀ | 1.7 | Moderate | L2, AgroPages |

| Aquatic Invertebrates | Daphnia pulex | 48 hour | EC₅₀ | 0.0052 | High | L2, AgroPages |

| Fish | Oncorhynchus mykiss | LC50 | LC50 | 1.3 | - | DRE-C14483000 lgcstandards.com |

L2 = Pesticide manuals and hard copy reference books / other sources, Unverified data of unknown source.

The compound has been detected in river waters, sometimes alongside its oxon metabolite embrapa.br. The potential for pesticides to cause pathology and mortality in aquatic animals, leading to a decline in aquatic microorganisms, invertebrates, and vertebrates, is a significant concern fisheriesjournal.com.

This compound exhibits high acute ecotoxicity to birds and honeybees herts.ac.uk. Terrestrial vertebrates, including mammals, are sensitive to neurotoxicants like organophosphorus compounds, which inhibit acetylcholinesterase psu.eduresearchgate.net.

Table 2: Acute Terrestrial Ecotoxicity of this compound

| Organism Type | Study Time | Dose Type | Value | Unit | Interpretation herts.ac.uk | Source agropages.comlilab-ecust.cnherts.ac.uk |

| Birds | Acute | LD₅₀ | 19 | mg/kg | High | PPDB, IPM |

| Birds | Acute | LD₅₀ | 21.6 (7-day-old chickens), 19.0 (50-day-old chickens) | mg/kg | - | AgroPages |

| Honeybees | Acute | LD₅₀ | 0.082 | µ g/bee | High | PPDB, IPM, AgroPages |

| Mammals | Acute oral | LD₅₀ | 112 | mg/kg | - | PPDB, IPM, AERU, ChemicalBook agropages.comlilab-ecust.cnherts.ac.ukchemicalbook.com |

Pesticides, including organophosphorus compounds, can detrimentally affect soil microbial communities, which are vital for ecosystem functions nativesciencereport.orgfrontiersin.orgmdpi.com. Studies have reported decreases in growth, respiration, and nutrient availability for soil microbial communities due to pesticide use nativesciencereport.org. While specific detailed research on this compound's direct impact on soil microbial communities is not extensively detailed in the provided snippets, general impacts of pesticides, particularly organophosphates, on soil microbes are well-documented. Pesticides can inhibit or kill certain groups of microorganisms, reducing microbial diversity, although they may sometimes increase functional diversity ijcmas.com. For instance, some insecticides have been shown to cause considerable variation in soil bacterial populations, with chlorpyrifos (B1668852) having a destructive effect on soil bacterial diversity mdpi.com. The degradation of pesticides in soil is influenced by factors such as pesticide structure, concentration, temperature, pH, and soil moisture ijcmas.com.

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the uptake of a substance by an organism from all exposure routes, while biomagnification is the increase in concentration of a substance in organisms at higher trophic levels ipen.orgrapaluruguay.org. The bioconcentration factor (BCF) is a key indicator of bioaccumulation potential.

Table 3: Bioaccumulation Properties of this compound

| Property | Value | Unit | Source lilab-ecust.cnherts.ac.uk | Interpretation |

| Bio-concentration Factor (BCF) | 730 | L/kg | F4, PPDB, IPM | Moderate potential lilab-ecust.cnherts.ac.uk |

| Partition coefficient (logP) | 3.88 | (pH 6.3) | AgroPages agropages.com | - |

| Partition coefficient (log Kow) | 3.73 | - | DRE-C14483000 lgcstandards.com | - |

| Partition coefficient (AlogP) | 3.811 | - | PPDB, IPM lilab-ecust.cn | - |

F4 = U.S. EPA ECOTOX database / U.S. EPA pesticide fate database / Miscellaneous WHO documents / FAO data, IPCS INCHEM data (US EPA Databases Related to Pesticide Risk Assessment).

A BCF of 730 L/kg suggests a moderate potential for bioaccumulation in organisms lilab-ecust.cnherts.ac.uk. While this compound's log Kow values (3.73-3.88) are below the typical threshold of 5 for high bioaccumulation potential in aquatic biota used in some persistent organic pollutant (POP) screening criteria, a BCF value of 730 indicates that it can still accumulate in organisms lgcstandards.comipen.orgbrsmeas.org.

Sublethal Effects and Chronic Exposure Studies

Sublethal effects are impacts on individuals that survive pesticide exposure, manifesting in various physiological or behavioral aspects, even if immediate death does not occur researchgate.netmdpi.comwur.nl. These effects can include changes in development, adult longevity, fecundity, sex ratio, and mobility researchgate.netwur.nl. Chronic exposure to pesticides, even at sublethal concentrations, can have profound physiological and behavioral effects on insects, influencing their innate immune system, development, and reproduction mdpi.com.

While specific detailed studies on the sublethal and chronic effects of this compound on various non-target organisms are not extensively provided, organophosphorus compounds, as a class, are known to cause such effects. For instance, chronic exposure to other insecticides has been shown to reduce survival and mobility and cause damage to internal organs in non-target insects nih.gov. The inhibition of acetylcholinesterase by organophosphates can lead to impaired nerve transmission, affecting various bodily functions mdpi.com.

Risk Assessment Methodologies in Ecotoxicology

Ecotoxicological risk assessment methodologies involve evaluating the potential hazards posed by chemical substances to the environment. This typically includes assessing toxicity to various non-target organisms, persistence, and bioaccumulation potential herts.ac.ukchemicalbook.commdpi.compsu.eduregulations.gov. For pesticides, risk assessments often consider the toxicity exposure ratio (RQ) researchgate.net.

In Silico Ecotoxicity Predictions

In silico methods, which utilize computational approaches, are increasingly employed for assessing the risks of hazardous chemicals and predicting their ecotoxicological profiles fishersci.comuni.lu. These methods, often involving machine learning algorithms, establish relationships between molecular descriptors (representing chemical structural properties) and biological activity fishersci.comuni.lu.

This compound has been specifically noted in studies generating in silico predictions of acute aquatic toxicity for organic chemicals. In certain models, this compound was identified as a "response outlier," indicating that its observed toxicity deviated from the model's predictions fishersci.com. This deviation suggests that this compound might act through specific or unique mechanisms, or possess reactive substructures that are not fully captured by the predictive model fishersci.com.

Quantitative Structure-Activity Relationship (QSAR) models are a common in silico tool used to predict acute toxicity values for various chemicals across different species uni-goettingen.de. Furthermore, in silico metabolism predictors, such as ADMET Predictor®, can be utilized to evaluate parameters like the Michaelis-Menten constant (Km), maximum metabolic rate (Vmax), and intrinsic clearance (CLint) for compounds, thereby contributing to a better understanding of their metabolic fate nih.gov. These computational models also play a role in identifying potential acetylcholinesterase inhibitors uni.lu.

Advanced Analytical Methodologies for Isoxathion

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating Isoxathion from complex sample matrices before detection and quantification.

Gas Chromatography (GC) is a widely utilized technique for the analysis of this compound, particularly due to its volatility and thermal stability core.ac.ukfujifilm.com. Various detectors are coupled with GC to enhance sensitivity and selectivity.

Flame Photometric Detectors (FPD) with a phosphorus filter (526 nm) and Flame Thermionic Detectors (FTD) with a potassium chloride tip have been effectively used for the determination of this compound and its oxygen analog core.ac.uk. While both detectors are satisfactory, this compound and its oxygen analog exhibited different sensitivities to the FTD compared to the FPD core.ac.uk. Satisfactory results with FTD analysis were obtained using an SE-52 (5%) column core.ac.uk. For the oxygen analog, FPD analysis with an XE-60 column after charcoal-Celite 545 column chromatography provided good results core.ac.uk.

Typical GC operating conditions for this compound analysis have been reported, including specific column types and temperature programs. For instance, a Micro Tek MT-220 equipped with FPD utilized a 5% DC-200 column on Gaschrom Q (80/100 mesh), with column, injector, and detector temperatures set at 220°C, 205°C, and 195°C, respectively, using nitrogen as the carrier gas core.ac.uk.

| GC Instrument | Detector | Column | Column Temp. (°C) | Injector Temp. (°C) | Detector Temp. (°C) | Carrier Gas | Carrier Gas Flow Rate (ml/min) |

|---|---|---|---|---|---|---|---|

| Micro Tek MT-220 | FPD (Phosphorus filter 526nm) | 5% DC-200 on Gaschrom Q (80/100 mesh), 3mm i.d. x 1.8m | 220 | 205 | 195 | N2 | 80 |

| Hewlett-Packard 7620A | FTD (KCl tip) | SE-52 (5%) | Not specified | Not specified | Not specified | Not specified | Not specified |

| Micro Tek MT-220 | FPD (Phosphorus filter 526nm) | XE-60 (for oxygen analog) | Not specified | Not specified | Not specified | Not specified | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are also extensively used for pesticide residue analysis, offering high selectivity and sensitivity shimadzu.comeurl-pesticides.eumdpi.comenv.go.jpresearchgate.netresearchgate.netresearchgate.netlcms.cz. GC-MS/MS can employ two Multiple Reaction Monitoring (MRM) transitions for each pesticide, one for quantification and another for qualification, enhancing specificity eurl-pesticides.eu. For instance, a GC-MS/MS method for multiresidue pesticide analysis in tobacco achieved satisfactory recoveries (70%–120%) and precision (<20%) for 92% of pesticides, with limits of detection (LODs) ranging from 0.05–29.9 ng/g and limits of quantification (LOQs) from 0.20–98.8 ng/g mdpi.com. This compound has been included in multi-residue methods validated for rice and wheat using GC-MS/MS, demonstrating good repeatability (3-20% RSD) and recoveries (75-100%) for most pesticides eurl-pesticides.eu.

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique for the analysis of this compound and other pesticides, particularly those that are less volatile or thermally labile researchgate.netresearchgate.netnist.govresearchgate.netperkinelmer.comekb.eg. HPLC, often coupled with mass spectrometry, is a powerful tool for identification and quantification researchgate.netresearchgate.net.

High-resolution liquid chromatography is particularly valuable for separating isobaric pesticides, such as this compound, hexaconazole, isazophos, kresoxim-methyl, and triazophos, which share similar m/z values (e.g., 314 and 336) researchgate.netnih.govlcms.czcapes.gov.br. This separation capability is critical to avoid interferences, especially when performing MS/MS analysis where precursor and fragment ions might overlap researchgate.netnih.govlcms.cz.

HPLC methods typically utilize reversed-phase columns, such as C18, with mobile phases often consisting of water and organic solvents (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) eurl-pesticides.euresearchgate.net. For instance, an LC-MS/MS method for pesticides in cereals reported recoveries in the range of 70-120% and relative standard deviations lower than 20% researchgate.net. Another LC-MS/MS method for 353 pesticides, including this compound, in mealworms achieved LOQs of ≤10 μg/kg and correlation coefficients (r²) >0.990, with over 90% of pesticides showing excellent recovery (70–120%) and RSD ≤20% researchgate.net.

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) provides highly sensitive and specific detection for this compound, enabling both identification and quantification based on molecular weight and fragmentation patterns.

The coupling of chromatographic techniques with mass spectrometry (LC-MS and GC-MS) has revolutionized pesticide analysis, allowing for the detection of hundreds of target analytes perkinelmer.com. GC/MS is applied to detect a wide range of pesticides due to its superior sensitivity and specificity researchgate.net. For this compound, GC/MS in Selected Ion Monitoring (SIM) mode has been used for quantification, often employing selected characteristic ions env.go.jpresearchgate.net.

LC-MS systems are widely used for the analysis of pesticides, including this compound, offering high sensitivity and selectivity researchgate.netresearchgate.netresearchgate.netperkinelmer.comnih.govlcms.czshimadzu.com. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) LC/MS, is essential for analyzing isobaric pesticides and complex food matrices researchgate.netnih.govlcms.czdtu.dk. HRMS can separate matrix ions from pesticides based on differences in their mass defect, significantly reducing interferences researchgate.netnih.govlcms.cz. For instance, an Agilent 6540 Ultra High Definition (UHD) Accurate-Mass Q-TOF LC/MS system coupled with an Agilent 1290 Infinity LC System was used to detect and quantify isobaric pesticides, including this compound, in pepper matrix lcms.cz.

Direct Analysis in Real Time (DART) ionization coupled with Orbitrap mass spectrometry (DART-Orbitrap MS) provides a rapid method for the analysis and identification of contaminating substances, including this compound, in water samples, often bypassing extensive sample pretreatment unitylabservices.eugcms.cz.

Tandem Mass Spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, is a highly effective technique for the confirmatory analysis and quantification of this compound and other pesticides eurl-pesticides.eulcms.czresearchgate.netperkinelmer.comnih.govlcms.cznih.gov. This approach involves monitoring specific precursor-product ion transitions, providing a high degree of specificity and reducing matrix interferences eurl-pesticides.euperkinelmer.comnih.gov.

For quantification, a deuterated internal standard is often added, and the protonated molecule of the analyte and internal standard are monitored researchgate.net. For confirmation, two transition ions (two MS/MS ions) are typically monitored, and their ratios are calculated and compared with standards researchgate.netnih.gov. This ensures highly accurate pesticide identification nih.gov.

LC-MS/MS and GC-MS/MS are routinely used for multi-residue pesticide analysis. For example, a method using LC-MS/MS for 353 pesticides in mealworms demonstrated that for more than 90% of the pesticides, recovery rates were within 70–120% with RSD ≤20% researchgate.net. A GC-MS/MS method for 32 pesticides in rice and wheat utilized two MRM transitions for each compound, achieving relative repeatability (RSDr) between 3-20% and recoveries of 75-100% for most pesticides eurl-pesticides.eu. The detection limit for screening with such methods can be as low as 0.2 μg kg⁻¹ researchgate.net. The combination of high-resolution chromatography and MS/MS is particularly valuable for isobaric pesticides, where interfering precursor and fragment ions might otherwise complicate analysis researchgate.netnih.govlcms.cz.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps to isolate this compound from complex matrices, remove interferences, and concentrate the analyte for subsequent chromatographic and mass spectrometric analysis.

Common extraction solvents for this compound and other pesticides include acetone (B3395972), hexane (B92381), dichloromethane (B109758), and acetonitrile (B52724) core.ac.ukshimadzu.comeurl-pesticides.euenv.go.jpresearchgate.netlcms.cznih.gov. Initial extraction often involves blending or Soxhlet extraction with acetone core.ac.ukenv.go.jpnih.gov. For instance, this compound from sample materials like vegetables, fruits, unpolished rice grains, and tobaccos can be extracted with acetone, followed by solvent transfer into hexane or dichloromethane core.ac.uk. Soxhlet extraction is a common method for extracting organic compounds from solid samples env.go.jp.

Following extraction, cleanup techniques are employed to remove co-extracted matrix components such as fats, waxes, and pigments core.ac.uk. These techniques include:

Partitioning: Solvent partitioning, such as acetonitrile/hexane or methanol/hexane, is used to separate this compound based on its partition coefficient core.ac.uk. The partition coefficient of this compound was approximately 16 in acetonitrile/hexane and 3 in methanol/hexane core.ac.uk.

Column Chromatography: Florisil columns and alumina (B75360) columns are frequently used for cleanup core.ac.ukenv.go.jp. Hydrous silica (B1680970) gel column chromatography is also employed for sediment samples env.go.jp.

Solid Phase Extraction (SPE): SPE is a widely applied technique for preconcentration and purification eurl-pesticides.eumdpi.comresearchgate.netresearchgate.netresearchgate.netarcjournals.org. SPE cartridges packed with materials like C18 bonded silica or primary-secondary amine (PSA) sorbent are effective eurl-pesticides.eumdpi.comresearchgate.netresearchgate.net.

Gel Permeation Chromatography (GPC): GPC can be used for cleanup, particularly for samples containing lipids researchgate.net.

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a popular and efficient sample preparation technique for pesticide residues in various food matrices, including fruits, vegetables, and cereals shimadzu.comeurl-pesticides.eulcms.czresearchgate.netresearchgate.netnih.gov. The QuEChERS procedure typically involves extraction with acetonitrile, followed by a liquid-liquid partitioning step with salts (e.g., anhydrous MgSO₄, NaCl, citrates) and a dispersive solid phase extraction (dSPE) cleanup using sorbents like PSA and MgSO₄ eurl-pesticides.eulcms.czresearchgate.netresearchgate.net. This method is designed to be fast and minimize the use of organic solvents shimadzu.comeurl-pesticides.eu.

Supercritical Fluid Extraction (SFE) using supercritical carbon dioxide is an environmentally friendly alternative to conventional solvent extraction, offering good extraction efficiency within a short period and reducing the amount of organic solvent used shimadzu.com. SFE systems can simplify sample preparation by directly mixing pulverized agricultural products with a dehydrating agent shimadzu.com.

The use of internal standards (e.g., triphenylphosphate, TPP) and matrix-matched calibration is common practice to ensure accurate quantification by compensating for matrix effects and variations in instrument response core.ac.ukeurl-pesticides.euresearchgate.netresearchgate.net.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in the analysis of this compound and other pesticides, offering advantages such as reduced solvent consumption and enhanced analyte concentration. This method effectively concentrates analytes, enabling the detection of compounds present at very low concentrations glsciences.com.

The SPE process typically involves several steps: conditioning the SPE cartridge, loading the sample, washing to remove interferences, and eluting the target analytes. Various SPE cartridges are designed for pesticide analysis. For instance, the "Presep® Agri series" columns, packed with styrene (B11656) divinylbenzene-methacrylate, are effective for cleaning up residual pesticides fujifilm.com. Another example is the "EZ cartridge RP-1," which features a reversed-phase mode divinylbenzene-methacrylate copolymer particles and polytetrafluoroethylene (PTFE) fiber membrane, allowing for faster sample passage due to its large cross-sectional area and strong analyte retention due to its 10 µm solid phase particles glsciences.com.

Research has demonstrated the efficacy of SPE in extracting this compound from different samples. For example, in the analysis of pesticides in water, SPE can concentrate analytes hundreds of times glsciences.com. Studies on multiclass pesticide residues in tobacco, which include organophosphorus compounds, have utilized mini-SPE combined with gas chromatography quadrupole time-of-flight mass spectrometry (GC-QTOF/MS) for efficient extraction and purification. This mini-SPE approach provides higher sample purity and is quicker than traditional SPE methods mdpi.com.

Recovery rates for this compound using SPE have been reported with high efficiency. In one study, the recovery rate for this compound was 91.8% fujifilm.com. Another analysis of pesticide residues in pistachios reported a 92% recovery rate for this compound using SPE followed by LC-MS/MS sigmaaldrich.com.

Table 1: Reported Recovery Rates for this compound using SPE

| Sample Matrix | SPE Column Type / Method | Analytical Technique | Recovery Rate (%) | Source |

| General | Presep®-C Agri (Short) | LC-MS/MS | 91.8 | fujifilm.com |

| Pistachios | SPE | LC-MS/MS | 92 | sigmaaldrich.com |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes supercritical carbon dioxide as the primary solvent. This method offers significant advantages over conventional solvent extraction, including reduced organic solvent consumption, shorter extraction times, and environmental benefits shimadzu.comnih.gov. Supercritical carbon dioxide possesses properties akin to both a gas (low viscosity, high diffusivity) and a liquid (high solubility), enabling efficient and rapid extraction of target components shimadzu.com.

SFE has been successfully applied to the analysis of pesticide residues, including this compound, in various matrices such as agricultural products and soil shimadzu.comnih.govnih.gov. The process typically involves placing the sample in an extraction vessel, heating it (e.g., to 40 °C), and then filling the vessel with supercritical carbon dioxide for static and dynamic extraction shimadzu.com.

Studies have shown high recovery and repeatability for this compound using SFE. For instance, an analysis of residual pesticides in agricultural products using an off-line SFE-GC/MS system reported a recovery rate of 93.2% for this compound shimadzu.com. Another validation study focusing on organophosphorus pesticides in brown rice, including this compound, demonstrated that optimized SFE yielded analytical values comparable to solid-liquid extraction with homogenization (SLE), with analytical-to-spiked concentrations ranging from 96.4% to 105.0% for fortified samples and relative standard deviations (RSD) lower than 8.8% nih.gov.

Table 2: Reported Recovery and Repeatability for this compound using SFE

| Sample Matrix | SFE System / Conditions | Analytical Technique | Recovery Rate (%) | RSD (%) | Source |

| Agricultural Products | Nexera UC off-line SFE | GC/MS | 93.2 | N/A | shimadzu.com |

| Brown Rice (Fortified) | Optimized SFE | LC-MS/MS | 96.4-105.0 | <8.8 | nih.gov |

SFE also offers the benefit of producing extracts with low amounts of co-extractants from the matrix, often eliminating the need for further clean-up steps nih.gov. Despite its advantages, SFE efficiency has been found to be competitive with, rather than superior to, conventional methods like Soxhlet extraction in some contexts, particularly concerning exhaustive release of non-extractable residues from soil nih.gov.

Solvent Extraction Methods

Traditional solvent extraction methods remain fundamental in the initial sample preparation for this compound analysis, especially for complex matrices. These methods aim to isolate the target compound from the sample matrix using an appropriate organic solvent based on the compound's solubility env.go.jp. Common techniques include Soxhlet extraction, blending, shaking, homogenization, and ultrasonic extraction env.go.jpcore.ac.uk.

For semi-volatile compounds like this compound, various organic solvents are employed. Acetone is frequently used for initial extraction, followed by transfer to solvents like hexane or dichloromethane. For example, this compound and its oxygen analog can be extracted from sample materials with acetone using blending or Soxhlet extraction. The chemicals in the solvent-free extracts are then successfully transferred into hexane or dichloromethane in the presence of an aqueous sodium chloride solution core.ac.uk.

The choice of solvent is crucial and depends on the polarity of the target analyte. Hexane is suitable for non-polar compounds, while ether and ethyl acetate are effective for relatively polar, oxygen-containing compounds. Dichloromethane is notable for its high extraction efficiency across a broad range of polarities, its low boiling point facilitating reconcentration, and its higher specific gravity aiding separation from water. However, concerns regarding its carcinogenicity have led to a trend away from its use in liquid-liquid extractions env.go.jp.

A significant challenge with solvent extraction methods is the co-extraction of interfering substances such as fats, waxes, and pigments. These co-extracts necessitate subsequent clean-up steps, often involving partitioning and column chromatography (e.g., Florisil or alumina columns) to purify the extract before instrumental analysis core.ac.uk.

More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method has gained widespread use for pesticide residue analysis in agricultural products. While offering simplicity and speed, QuEChERS may have limitations in eliminating matrix interferences, potentially leading to contamination in complex samples mdpi.comshimadzu.com.

Development of Novel Biosensors and Electrochemical Methods

The demand for rapid, sensitive, and cost-effective detection of pesticides like this compound has driven the development of novel biosensors and electrochemical methods. These approaches offer significant advantages over traditional chromatographic techniques, particularly for on-site analysis and high-throughput screening mdpi.comsci-hub.se.

Electrochemical biosensors are analytical devices composed of a bioreceptor that recognizes the target molecule (e.g., this compound), a transducer that converts the biochemical interaction into an electrical signal, and an electrode system mdpi.com. The detection mechanism typically involves measuring changes in current or voltage in the presence of the specific analyte nih.gov.

A key advancement in this field is the incorporation of nanomaterials, which significantly enhance the performance of biosensors. Nanomaterials such as noble metal nanoparticles (e.g., gold nanoparticles), magnetic metal nanoparticles, carbon nanotubes (CNTs), and graphene derivatives increase the surface-to-volume ratio, improve electron transfer properties, and provide stable platforms for biomolecule immobilization, leading to enhanced sensitivity, selectivity, and stability mdpi.comsci-hub.seresearchgate.net.

Enzyme-based biosensors are particularly relevant for organophosphate pesticides like this compound, which are known acetylcholinesterase (AChE) inhibitors. These biosensors often leverage the inhibition of enzyme activity (e.g., cholinesterase) by the pesticide, leading to a measurable change in electrochemical signal benthamopen.com. Alternatively, some biosensors utilize enzymes like organophosphorus hydrolase (OPH) that specifically catalyze the hydrolysis of organophosphate pesticides, with the electroactive hydrolysis products being detected sci-hub.sebenthamopen.com. For example, a dual amperometric/potentiometric biosensor chip with immobilized OPH has been developed for the detection of organophosphorus pesticides, demonstrating detection down to the lower µM concentration range benthamopen.com.

While specific detection limits for this compound using novel biosensors were not explicitly detailed in the provided search results, the general advancements in nanomaterials-based electrochemical biosensors for organophosphate pesticides indicate their potential for highly sensitive detection, with reported limits in the nanomolar range for similar compounds sci-hub.sebenthamopen.com. These technologies are moving towards portable devices capable of simultaneous analysis of multiple compounds mdpi.com.

Quality Assurance and Quality Control in this compound Analysis

Quality Assurance (QA) and Quality Control (QC) are indispensable components of any analytical program, particularly in the rigorous field of pesticide residue analysis, including that of this compound. These interconnected concepts ensure the reliability, accuracy, and defensibility of analytical results epa.govsolubilityofthings.comtaylorfrancis.com.

Quality Assurance (QA) encompasses the systematic actions and management oversight throughout the entire analytical process—from planning and implementation to completion—to ensure that data quality objectives are met epa.govsolubilityofthings.com. Key aspects of QA include:

Defining Data Quality Objectives (DQOs): Establishing clear goals for the required quality of the data, considering factors like method detection limits, accuracy, precision, and comparability epa.gov.

Method Validation: Ensuring that analytical procedures are suitable for their intended purpose, confirming specificity, sensitivity, and reliability solubilityofthings.comtaylorfrancis.com. This involves verifying acceptable daily performance characteristics taylorfrancis.com.

Documentation: Maintaining accurate and thorough records of all analytical processes, which allows for traceability and accountability solubilityofthings.com.

Personnel Training: Regular education and training of laboratory personnel to ensure adherence to current protocols and adoption of new methodologies solubilityofthings.com.

Quality System Documentation: Laboratories should have comprehensive quality system documentation, aligning with guidelines such as Good Laboratory Practice (GLP) and ISO 17025, which set benchmarks for laboratory testing and calibration solubilityofthings.com.

Quality Control (QC) refers to the operational techniques and activities performed during sample preparation and analysis to monitor and maintain the quality of the analytical process in real-time epa.govsolubilityofthings.com. Essential QC activities in this compound analysis include:

Initial Demonstration of Laboratory Capability: Proving the laboratory's ability to perform the analysis correctly epa.gov.

Routine Analysis of QA/QC Samples: Regularly analyzing appropriate QC samples to demonstrate continued acceptable performance and document data quality epa.gov. This includes:

Replicates: Analyzing multiple portions of a sample to assess precision cabidigitallibrary.org.

Standard Reference Materials (SRMs): Using certified materials with known analyte concentrations to verify accuracy cabidigitallibrary.org.

Spiked Samples/Standard Additions: Adding known amounts of analyte to a sample matrix to evaluate recovery and matrix effects cabidigitallibrary.org.

Testing Homogeneity of Comminuted Matrix: Ensuring that the sample is uniformly mixed to obtain representative subsamples taylorfrancis.com.

Testing Stability of Pesticide Residues: Assessing the stability of this compound residues during shipping, storage, and sample processing to prevent degradation or loss taylorfrancis.com.

Accuracy of Analytical Standard Solutions: Verifying the precise concentration of calibration standards used for quantification taylorfrancis.com.

Monitoring Bias and Uncertainty: Identifying and quantifying sources of bias and uncertainty in measurement results and implementing strategies for their reduction taylorfrancis.com.

The integration of robust QA and QC programs is paramount for laboratories to produce reliable data that supports decision-making, complies with regulatory standards (e.g., those from the Codex Committee on Pesticide Residues, European Union, and national authorities), and fosters trust among stakeholders solubilityofthings.comtaylorfrancis.comscsglobalservices.com.

Mechanisms of Action and Toxicological Research

Acetylcholinesterase Inhibition and Cholinergic System Effects

Isoxathion functions as an acetylcholinesterase (AChE) inhibitor, a common mechanism among organophosphate insecticides. rsc.org AChE is an essential enzyme located at neuromuscular junctions and cholinergic nerve synapses, responsible for terminating neurotransmission by hydrolyzing acetylcholine (B1216132) (ACh) into choline. rsc.org The inhibition of AChE by this compound leads to the accumulation of acetylcholine at nerve endings. rsc.org This excessive accumulation results in the hyperstimulation of nicotinic and muscarinic receptors, thereby disrupting normal neurotransmission throughout the central and peripheral nervous systems. rsc.org

Research has quantified the inhibitory potency of this compound on AChE. In an enzyme-based AChE inhibition assay, this compound demonstrated an IC50 value of 44.37 ± 0. However, upon metabolic activation through incubation with human microsomes, its potency significantly increased, yielding an IC50 of 2.11 ± 0.59. rsc.org This highlights the critical role of metabolic activation in its toxic action.

Table 1: this compound's AChE Inhibition Potency

| Compound | Assay Type | IC50 (µM) ± SD |

| This compound | Enzyme-based AChE inhibition assay | 44.37 ± 0 |

| This compound | Enzyme-based AChE inhibition assay (with human microsomes) | 2.11 ± 0.59 |

Neurological Manifestations and Cholinesterase Activity Levels

The overstimulation of cholinergic receptors due to ACh accumulation leads to a range of neurological manifestations. These can include muscle contraction and secretion, muscle twitching, weakness, and paralysis. researchgate.net In the central nervous system, high acetylcholine concentrations can cause sensory and behavioral disturbances, incoordination, and depressed motor function. researchgate.net Peripheral cholinergic symptoms observed in affected individuals may include diarrhea, tremors, weakness, and salivation. epa.gov Increased pulmonary secretions coupled with respiratory failure are often critical factors in severe organophosphate poisoning. researchgate.net

The assessment of cholinesterase activity levels is a crucial diagnostic and prognostic tool in cases of organophosphate exposure. A significant decrease in serum acetylcholinesterase levels supports the diagnosis of organophosphate poisoning. epa.gov Furthermore, the serum cholinesterase activity can serve as a useful parameter in monitoring the acute prognosis following organophosphate intoxication. epa.gov

Isozyme Patterns and Their Modulation

Studies have investigated the effects of organophosphates, including this compound, on serum cholinesterase isoenzyme patterns. Research on dogs administered this compound demonstrated that cholinesterase isoenzyme bands 4 and 5 were inhibited 12 hours post-administration. spandidos-publications.com This observed change in isoenzyme patterns, particularly the suppression of main bands 4 and 5, was found to be effective in differentiating between the type of organophosphate administered (P=S versus P=O types). spandidos-publications.com These modulations in the main cholinesterase isoenzyme bands in dog serum directly reflect the inhibition of serum cholinesterase activity. spandidos-publications.com

Metabolic Pathways in Biological Systems

The metabolism of this compound in biological systems involves a series of transformations aimed at detoxification and excretion, although some pathways lead to the formation of more toxic metabolites. Organophosphate metabolism generally occurs in two phases, primarily in the liver, and to a lesser extent in the lungs and intestines. researchgate.net

Oxidative Desulfuration to Oxon Metabolites

This compound is a phosphorothioate (B77711), characterized by a P=S (thion) moiety. To exert its potent anticholinesterase activity, this compound requires bioactivation in vivo. researchgate.net This critical metabolic step involves oxidative desulfuration, where the sulfur atom in the P=S bond is replaced by an oxygen atom, forming the corresponding oxygen analog, known as an oxon (P=O moiety). researchgate.net This transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net The resulting oxon metabolite of this compound is a significantly more effective inhibitor of acetylcholinesterase than the parent compound. researchgate.net

Hydrolysis and Conjugation in Mammals and Plants

Beyond oxidative desulfuration, hydrolysis is a principal metabolic route for this compound in biological systems, including soil, plants, and mammals. rsc.org This pathway typically proceeds via the oxon metabolite, leading to the formation of 3-hydroxy-5-phenylisoxazole. rsc.org In both plants and rats, this hydrolytic product is rapidly conjugated. rsc.org For instance, in plants such as beans, cabbage, and Chinese cabbage, major conjugated metabolites identified include 3-(β-d-glucopyranosyl-oxy)-5-phenylisoxazole, 2-(β-d- glucopyranosyl)-5-phenyl-4-isoxazolin-3-one, and 2-(β-dglucopyranosyl)-5-p-hydroxy-phenyl-4-isoxazolin-3-one. spandidos-publications.com

Further metabolism of 3-hydroxy-5-phenylisoxazole can occur, particularly in soils and to a lesser extent in plants and mammals, through the opening of the isoxazole (B147169) ring, yielding various metabolites, with benzoic acid being one of the more important products. rsc.org De-ethylation of the phosphate (B84403) moiety of this compound has not been observed. rsc.org Phase II metabolic reactions involve the enzymatic attachment of various hydrophilic groups, such as glucuronic acid, sulfate, glycine, and glutamic acid, to the metabolites, facilitating their excretion from the organism.

Toxicokinetics of this compound and its Metabolites

The toxicokinetics of organophosphorus pesticides, including this compound, generally involve rapid absorption, distribution, metabolism, and excretion. Most organophosphorus pesticides are degraded quickly by metabolic reactions, and there is no evidence of prolonged storage of these compounds in the body. The elimination of their metabolic products primarily occurs through urine, with smaller amounts excreted in feces and expired air. Excretion rates typically peak within two days following exposure and decline rapidly thereafter.

Studies on the stability of organophosphorus insecticides in fresh blood have shown that this compound, an ethyl thiophosphate type, decomposes over time at 37°C, though at varying speeds compared to other organophosphates. The oxon metabolite of this compound is also a recognized compound in toxicological analysis.

Resistance Mechanisms in Target Organisms

Molecular Basis of Insecticide Resistance to Isoxathion

The molecular basis of insecticide resistance to this compound encompasses several distinct mechanisms, including modifications at the target site, enhanced metabolic detoxification, reduced penetration, and behavioral adaptations. These changes are generally attributed to mutational changes within the pest insect genomes. mims.com

Target-site resistance occurs when a genetic modification alters the specific protein or enzyme that the insecticide is designed to interact with. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgwikidata.org For this compound, an AChE inhibitor (IRAC Group 1B), target-site resistance would involve mutations in the gene encoding the acetylcholinesterase enzyme. herts.ac.ukflybase.org Such modifications impair the binding of this compound to its target, thereby reducing or eliminating its pesticidal efficacy. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.org This mechanism often confers cross-resistance to other insecticides that share the same target site or mode of action. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgtandfonline.com

Metabolic resistance is a common and highly significant mechanism of insecticide resistance, characterized by the enhanced detoxification of the insecticide by enzymes within the pest. pic.intherts.ac.ukontosight.aiherts.ac.ukwikipedia.orgwikipedia.org Cytochrome P450 monooxygenases (P450s) are a crucial enzyme system involved in the metabolism of xenobiotics, including insecticides. made-in-china.comtrubox.cawppdb.comcenmed.comthegoodscentscompany.com Increased P450 activity, often due to gene overexpression or mutations in promoter regions, leads to enhanced metabolic detoxification and is a hallmark of insecticide-resistant strains across various insect species. trubox.cathegoodscentscompany.com While specific detailed research findings directly linking this compound resistance to P450 activity were not extensively detailed in the provided search results, the general role of P450s in detoxifying organophosphates like this compound is well-established. Metabolic resistance can also lead to cross-resistance to insecticides from different IRAC Mode of Action (MoA) groups. flybase.orgherts.ac.ukherts.ac.ukwikipedia.orgwikipedia.org

Penetration resistance is a mechanism where the outer protective layers of the insect, such as the cuticle or exoskeleton, become less permeable to the active components of the insecticide. pic.int This reduced absorption limits the amount of insecticide reaching the target site, thereby diminishing its effectiveness. This mechanism can also contribute to cross-resistance across multiple insecticide MoA groups. herts.ac.ukherts.ac.ukwikipedia.org

Behavioral resistance involves adaptive changes in the conduct of insect populations that allow them to avoid or minimize exposure to insecticides. pic.int This can manifest as changes in feeding habits, host plant selection, or avoidance of treated areas. While such behavioral adaptations can significantly impact pest control, unequivocal demonstration of true, heritable behavioral resistance to insecticides is considered rare, as many observed behaviors are simply aversion or learned responses rather than genetic resistance. fishersci.dk Like other non-target site mechanisms, behavioral changes can confer resistance to multiple insecticide groups. herts.ac.ukherts.ac.ukwikipedia.org

Cross-Resistance Patterns with Other Insecticides

Cross-resistance is a phenomenon where resistance to one insecticide confers resistance to other insecticides, often due to shared target sites or detoxification pathways. herts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgtandfonline.com As an organophosphate, this compound belongs to IRAC Group 1B, and resistance developed against it can frequently lead to cross-resistance with other compounds within the same chemical group that share a common mode of action. flybase.orgherts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgtandfonline.com

Research has indicated specific cross-resistance patterns involving this compound:

Rhizoglyphus robini (bulb mite): Field-collected populations of Rhizoglyphus robini have exhibited high levels of cross-resistance to a broad spectrum of organophosphorus insecticides, including aromatic phosphorothionates (e.g., cyanophos, fenitrothion, fenthion, methyl parathion, dichlofenthion), aliphatic phosphorothiolothionates (e.g., malathion, phenthoate, dimethoate, formothion, mecarbam, disulfoton, thiometon), phosphoramidothiolates (e.g., acephate), and aliphatic derivatives of phosphate (B84403) (e.g., dichlorvos, naled, monocrotophos, chlorfenvinphos, propaphos). nih.gov

Helicoverpa armigera: A strain of Helicoverpa armigera (BK99R9) demonstrated low resistance to certain organophosphates, including this compound and chlorpyrifos (B1668852) ethyl. herts.ac.uk

Riptortus pedestris (bean bug): Fenitrothion-degrading Burkholderia strains, found as symbionts in R. pedestris, were also capable of degrading diazinon, O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN), and this compound to some extent, suggesting a broader impact on insecticide resistance in their host insects. mims.comwikipedia.orgherts.ac.ukwikidata.orgwikipedia.org

| Insect Species | Insecticide Class (this compound) | Other Insecticides Showing Cross-Resistance (Examples) | Resistance Level/Observation | Source |

| Rhizoglyphus robini | Organophosphate | Fenitrothion, Malathion, Acephate, Diazinon, EPN | High-level cross-resistance | nih.gov |

| Helicoverpa armigera | Organophosphate | Chlorpyrifos ethyl | Low resistance | herts.ac.uk |